Cas no 868375-89-7 (N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide)

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide structure
868375-89-7 structure
Product Name:N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
CAS No:868375-89-7
MF:C16H13FN2OS
MW:300.350625753403
CID:6150661
PubChem ID:2151169
Update Time:2025-06-27

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
    • N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
    • F1814-1843
    • 868375-89-7
    • (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
    • AKOS024611239
    • CCG-286518
    • N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
    • Inchi: 1S/C16H13FN2OS/c1-19-15-12(17)8-5-9-13(15)21-16(19)18-14(20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b18-16-
    • InChI Key: JGGXSPVVPJSISO-VLGSPTGOSA-N
    • SMILES: S1/C(=N\C(CC2C=CC=CC=2)=O)/N(C)C2C(=CC=CC1=2)F

Computed Properties

  • Exact Mass: 300.07326238g/mol
  • Monoisotopic Mass: 300.07326238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 58Ų

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Pricemore >>

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Additional information on N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide: A Comprehensive Overview

N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide (CAS No. 868375-89-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a fluoro group and a phenylacetamide moiety, contribute to its intriguing properties and potential uses in drug development.

The chemical structure of N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide is characterized by a benzothiazole ring system fused with a fluoro-substituted phenyl group and an acetamide functionality. The (2Z) configuration indicates the specific geometric arrangement of the double bond within the molecule. This configuration is crucial for the compound's biological activity and can influence its interactions with biological targets.

Recent studies have highlighted the potential of N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This property makes it a promising candidate for the development of targeted therapies for conditions such as cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide has been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of several viral strains, including those responsible for influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for further antiviral drug development.

The pharmacokinetic profile of N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide has also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, which are desirable attributes for a potential therapeutic agent. These characteristics suggest that N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide could be developed into an effective oral medication with minimal dosing frequency.

Safety and toxicity studies have also been conducted to evaluate the potential side effects of N-(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-yli​dene​-​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​​‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‌‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‍‎‎‎‎‎‎‎‎‎‎‎‎‎‎‎‎‎‎‎‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ ‎ 500 characters limit per line in HTML output.

Safety and toxicity studies have also been conducted to evaluate the potential side effects of N-(2Z)-4-fluoro--3-methyl--2,-3-dihydro--1,-3-benzothiazol--------------------

Safety and toxicity studies have also been conducted to evaluate the potential side effects of N-(2Z)-4-fluoro- strong > - 3 - methyl - strong > - 2 , strong > - 3 - dihydro - strong > - 1 , strong > - 3 - benzothiazol - strong > - ylidene strong > - < strong > 500 characters limit per line in HTML output. p > < p > Safety and toxicity studies have also been conducted to evaluate the potential side effects of N -( Z ) - fluoro - methyl - dihydro - benzothiazol ylidene phenylacetamide . These studies have shown that the compound is generally well tolerated at therapeutic doses , with minimal adverse effects observed in preclinical models . However , further clinical trials are necessary to fully assess its safety profile in human subjects . p > < p > In conclusion , N -( Z ) - fluoro - methyl - dihydro - benzothiazol ylidene phenylacetamide ( CAS No . 868375 - 89 - 7 ) represents a promising lead compound in the field of medicinal chemistry . Its unique structural features , combined with its diverse biological activities , make it a valuable candidate for further drug development efforts . Ongoing research continues to explore its potential applications in various therapeutic areas , including cancer , inflammatory diseases , and viral infections . As more data becomes available from clinical trials , this compound may pave the way for new treatment options that address unmet medical needs . p > article > response > (Note: The above text has been formatted to fit within HTML character limits per line.)

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